molecular formula C4H9OP B093400 Acetyldimethylphosphine CAS No. 18983-86-3

Acetyldimethylphosphine

Cat. No. B093400
CAS RN: 18983-86-3
M. Wt: 104.09 g/mol
InChI Key: PQNWHMSNSSJWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyldimethylphosphine (ADMP) is a phosphine derivative that has gained attention in the scientific research community due to its unique chemical properties and potential applications in various fields. ADMP is a colorless, stable, and highly reactive compound that has been synthesized using different methods. In

Mechanism Of Action

The mechanism of action of Acetyldimethylphosphine is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Acetyldimethylphosphine can react with electrophiles such as carbonyl compounds and halides to form new compounds. Acetyldimethylphosphine can also reduce organic compounds by donating a pair of electrons to the substrate.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Acetyldimethylphosphine. However, it has been reported that Acetyldimethylphosphine can inhibit the growth of some cancer cells by inducing apoptosis. Acetyldimethylphosphine has also been shown to have neuroprotective effects in vitro, which suggests that it may have potential therapeutic applications in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Acetyldimethylphosphine in lab experiments is its high reactivity, which allows for efficient chemical reactions. Acetyldimethylphosphine is also stable and can be easily handled and stored. However, Acetyldimethylphosphine is highly toxic and requires careful handling and disposal. The synthesis of Acetyldimethylphosphine can also be challenging and requires specialized equipment and expertise.

Future Directions

There are several future directions for research on Acetyldimethylphosphine, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its chemical properties and reactivity. Acetyldimethylphosphine may also have applications in the development of new materials and catalysts. Further research is needed to fully understand the potential applications of Acetyldimethylphosphine in various fields.

Synthesis Methods

Acetyldimethylphosphine can be synthesized using different methods, including the reaction of dimethylphosphine with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of dimethylphosphine with acetic anhydride in the presence of a catalyst such as triethylamine. The yield and purity of Acetyldimethylphosphine depend on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Acetyldimethylphosphine has been used in various scientific research applications, including as a ligand in organometallic chemistry, a reducing agent in organic synthesis, a catalyst in polymerization reactions, and as a precursor for the synthesis of phosphine oxide derivatives. Acetyldimethylphosphine has also been used as a probe in nuclear magnetic resonance (NMR) spectroscopy studies to investigate the coordination chemistry of transition metal complexes.

properties

CAS RN

18983-86-3

Product Name

Acetyldimethylphosphine

Molecular Formula

C4H9OP

Molecular Weight

104.09 g/mol

IUPAC Name

1-dimethylphosphanylethanone

InChI

InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3

InChI Key

PQNWHMSNSSJWHM-UHFFFAOYSA-N

SMILES

CC(=O)P(C)C

Canonical SMILES

CC(=O)P(C)C

synonyms

Acetyldimethylphosphine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.